molecular formula C17H17N3O B14190855 1-(4-methoxybenzyl)-5-phenyl-1H-imidazol-2-amine CAS No. 918801-70-4

1-(4-methoxybenzyl)-5-phenyl-1H-imidazol-2-amine

Cat. No.: B14190855
CAS No.: 918801-70-4
M. Wt: 279.34 g/mol
InChI Key: PURRPJXADLFBGP-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-5-phenyl-1H-imidazol-2-amine is a compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxybenzyl)-5-phenyl-1H-imidazol-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and reaction time, as well as purifying the final product through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzyl)-5-phenyl-1H-imidazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ, mild oxidizing conditions.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, suitable bases.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

1-(4-Methoxybenzyl)-5-phenyl-1H-imidazol-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzyl)-5-phenyl-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methoxybenzyl)-5-phenyl-1H-imidazol-2-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its imidazole ring structure, combined with the methoxybenzyl and phenyl groups, makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

918801-70-4

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-5-phenylimidazol-2-amine

InChI

InChI=1S/C17H17N3O/c1-21-15-9-7-13(8-10-15)12-20-16(11-19-17(20)18)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H2,18,19)

InChI Key

PURRPJXADLFBGP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=CN=C2N)C3=CC=CC=C3

Origin of Product

United States

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